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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of crescentin samples

for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). The

following sections outline the necessary steps from protein expression and purification to

vitrification of the sample on EM grids.

Introduction
Crescentin is a bacterial cytoskeletal protein that forms filamentous structures essential for the

characteristic crescent shape of Caulobacter crescentus.[1][2][3][4] Determining the high-

resolution structure of crescentin filaments is crucial for understanding its assembly and

function, which can inform the development of novel antimicrobial agents. Cryo-EM is a

powerful technique for visualizing such large, flexible macromolecular assemblies in their near-

native state.[5][6] However, successful structure determination is highly dependent on the

quality of the cryo-EM sample.

A significant challenge in preparing crescentin for cryo-EM is its tendency to form aggregates

and polymorphic filaments upon polymerization.[1] To overcome this, a crescentin-specific

nanobody, or a larger derivative termed a "megabody," has been successfully used to stabilize

the filaments and produce samples suitable for high-resolution imaging.[1][2][7] This protocol

incorporates the use of a megabody for optimal sample preparation.
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Experimental Protocols
Expression and Purification of Crescentin (CreS)
This protocol describes the expression of untagged Caulobacter crescentus crescentin in E.

coli and its subsequent purification.

Materials:

E. coli expression strain (e.g., BL21)

Expression vector containing the CreS gene

2xTY growth media

Kanamycin or Ampicillin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 0.1% (v/v) Triton X-100, pH 7.2

Sonciator

Centrifuge

Procedure:

Transform the E. coli expression strain with the crescentin expression vector.

Inoculate a starter culture in 2xTY media with the appropriate antibiotic and grow overnight at

37°C.

The following day, inoculate a larger volume of 2xTY media and grow at 37°C with shaking

until the OD600 reaches approximately 0.6.[8][9]

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to

grow for 4 hours.[8][9]

Harvest the cells by centrifugation. All subsequent steps should be performed at 4°C.[8][9]
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Resuspend the cell pellet in Lysis Buffer.

Lyse the cells by sonication.[8][9]

Clarify the lysate by centrifugation to remove cell debris.

The untagged crescentin will be in the soluble fraction and can be further purified using

standard chromatography techniques such as ion exchange and size exclusion

chromatography.

Expression and Purification of Crescentin-Specific
Megabody (MB13)
A crescentin-specific megabody (MB13) is used to stabilize the crescentin filaments for

structural studies.[1]

Materials:

Periplasmic expression vector for MB13

E. coli expression strain

Growth media and antibiotics

TES Buffer: 0.2 M Tris pH 8, 0.5 mM EDTA, 0.5 M sucrose

HisTrap HP column (Cytiva)

Buffer B: 20 mM Tris-HCl, 50 mM NaCl, pH 8

Imidazole

Superdex 200 Increase 10/300 GL column (Cytiva)

Concentrators (e.g., Amicon Ultra, Vivaspin)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.biorxiv.org/content/10.1101/2023.06.04.543601v1.full.pdf
https://www.biorxiv.org/content/10.1101/2023.06.04.543601v2.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Express the MB13 in E. coli and harvest the cells.

Perform periplasmic extraction by treating the cell pellet with TES buffer on ice.[10]

Clarify the periplasmic extract by centrifugation.[10]

Load the supernatant onto a HisTrap HP column.[10]

Wash the column sequentially with:

20 mM Tris pH 8, 900 mM NaCl[10]

20 mM imidazole in Buffer B[10]

50 mM imidazole in Buffer B[10]

Elute the MB13 with 500 mM imidazole in Buffer B.[10]

Concentrate the eluate and further purify by size exclusion chromatography using a

Superdex 200 column equilibrated in 10 mM Tris-HCl and 20 mM NaCl, pH 8.[10]

Pool the fractions corresponding to MB13 and concentrate to a final concentration of

approximately 36 g/L.[10]

Flash freeze the purified protein in liquid nitrogen and store at -80°C.[10]

Crescentin Filament Assembly and Complex Formation
Materials:

Purified CreS protein

Purified MB13

Polymerization Buffer: 25 mM PIPES, 0.05% CHAPS, pH 6.5[11]

Size exclusion chromatography system

Procedure:
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Mix purified CreS with MB13. The stability of the complex can be initially assessed by size

exclusion chromatography at pH 8.[1]

To induce polymerization, dilute the CreS-MB13 complex into the Polymerization Buffer to a

final concentration of approximately 0.2 g/L.[10]

Incubate at room temperature for 15 minutes to allow for filament formation.[10]

Cryo-EM Grid Preparation
Materials:

Crescentin filament-MB13 complex solution

UltrAuFoil R2/2 gold grids (or similar)[11]

Glow discharger

Vitrification device (e.g., FEI Vitrobot Mark IV)[11]

Liquid ethane[5]

Liquid nitrogen

Procedure:

Glow discharge the cryo-EM grids to make them hydrophilic.[5]

In a controlled environment chamber of a vitrification device (e.g., Vitrobot), set the

temperature and humidity (e.g., 283 K and 100% humidity).[11]

Apply 3-5 µL of the crescentin filament-MB13 complex solution to the glow-discharged grid.

[5]

Blot away excess liquid. The blotting time and force are critical parameters that need to be

optimized for ideal ice thickness.

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[5]
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Store the vitrified grids in liquid nitrogen until ready for imaging.

Quantitative Data Summary
Parameter Value Reference

CreS Expression

IPTG Concentration 1 mM [8][9]

Induction Time 4 hours [8][9]

CreS Purification

Lysis Buffer
50 mM NaPO4, 150 mM NaCl,

0.1% Triton X-100, pH 7.2
[8][9]

MB13 Purification

Final Concentration ~36 g/L [10]

Filament Assembly

Polymerization Buffer
25 mM PIPES, 0.05% CHAPS,

pH 6.5
[11]

Final Protein Concentration ~0.2 g/L [10]

Incubation Time 15 minutes [10]

Cryo-EM Grid Preparation

Grid Type
UltrAuFoil R2/2 300 mesh gold

grid
[11]

Sample Volume 3-5 µL [5]

Vitrobot Temperature 283 K [11]

Vitrobot Humidity 100% [11]

Cryogen Liquid Ethane [5][11]
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Caption: Experimental workflow for crescentin cryo-EM sample preparation.
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Concluding Remarks
The protocol described provides a robust framework for preparing high-quality crescentin

filament samples for cryo-EM analysis. The use of a specific megabody is a critical step to

overcome inherent challenges with crescentin polymerization.[1] Optimization of blotting

conditions and ice thickness during vitrification will be crucial for obtaining high-resolution data.

Researchers should consider using negative stain electron microscopy as an initial screening

step to assess filament formation and sample quality before proceeding to the more resource-

intensive cryo-EM.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1175948#cryo-em-sample-preparation-for-
crescentin-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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